1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one
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Overview
Description
1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one is a chemical compound with significant potential in various scientific fields. It is a member of the azetidinone family, characterized by a four-membered lactam ring. This compound is known for its unique structural features and diverse reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4-(2-oxopropyl)azetidin-2-one with hydroxylating agents to introduce the hydroxy group at the 1-position. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium acetate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.
Major Products:
Scientific Research Applications
1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition of key metabolic or signaling pathways .
Comparison with Similar Compounds
- 4-(2-oxopropyl)azetidin-2-one
- 1-Hydroxy-4-methylazetidin-2-one
- 4-Methyl-4-(2-oxopropyl)azetidin-2-one
Uniqueness: 1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one stands out due to the presence of both a hydroxy group and a ketone group, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
141942-26-9 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one |
InChI |
InChI=1S/C7H11NO3/c1-5(9)3-7(2)4-6(10)8(7)11/h11H,3-4H2,1-2H3 |
InChI Key |
GOOYOSDTKFXLEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(CC(=O)N1O)C |
Origin of Product |
United States |
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